molecular formula C11H8ClN3O2S B1621318 Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate CAS No. 265307-86-6

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate

Cat. No.: B1621318
CAS No.: 265307-86-6
M. Wt: 281.72 g/mol
InChI Key: ZFKFCPJDZOKTGP-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate (CAS: 265307-86-6) is a heterocyclic compound with the molecular formula C₁₁H₈ClN₃O₂S. Its structure features a chloroimidazo[2,1-b]thiazole core linked to a cyanoacrylate moiety via an ethyl ester group.

Properties

IUPAC Name

ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7(6-13)5-8-9(12)14-11-15(8)3-4-18-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFCPJDZOKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2N1C=CS2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384103
Record name Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265307-86-6
Record name Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and yield .

Scientific Research Applications

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its hybrid architecture, combining a chlorinated imidazo-thiazole ring with a cyanoacrylate group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Notable Features
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate 265307-86-6 C₁₁H₈ClN₃O₂S Chloroimidazo-thiazole, cyanoacrylate Electrophilic α,β-unsaturated ester; potential antimicrobial/anticancer activity
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a,b) Not specified Varies (e.g., C₁₃H₁₀N₄S₂) Triazolo-thiadiazole, aryl groups Fused triazole-thiadiazole system; synthesized via oxidative cyclization of Schiff bases; reported anticancer applications
Thiazol-5-ylmethyl carbamates (e.g., PF 43(1) derivatives) Not specified Complex (e.g., C₂₈H₃₄N₄O₆S) Hydroperoxy, methylureido, diphenylhexane Designed as protease inhibitors; complex substituents enhance target binding but may reduce stability
Key Observations:

Reactivity: The cyanoacrylate group in the target compound enhances electrophilicity, making it more reactive in conjugate additions compared to triazolo-thiadiazoles, which prioritize aromatic stability .

Pharmacological and Application Insights

  • Antimicrobial Potential: The chloroimidazo-thiazole core is structurally analogous to antimicrobial agents like nitazoxanide, suggesting possible activity against pathogens. In contrast, triazolo-thiadiazoles exhibit broader anticancer profiles due to their planar fused-ring systems .
  • Agrochemical Utility: The cyanoacrylate group’s reactivity positions the compound as a candidate for pesticide intermediates, whereas thiazolylmethyl carbamates are tailored for enzyme inhibition in therapeutic contexts .

Biological Activity

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Chemical Formula : C11_{11}H8_8ClN3_3O2_2S
  • CAS Number : 61325-08-4
  • Molecular Weight : 281.72 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. It is hypothesized that the imidazo[2,1-b][1,3]thiazole moiety plays a crucial role in its mechanism:

  • Nuclear Receptor Modulation : Similar compounds have been shown to modulate nuclear receptors such as the Constitutive Androstane Receptor (CAR), influencing the expression of cytochrome P450 enzymes involved in drug metabolism.
  • Antitumor Activity : The compound has been linked to antitumor effects through inhibition of NADH dehydrogenase, which is critical for mitochondrial function and energy metabolism in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest potential for development as a chemotherapeutic agent.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity This compound showed effective inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Antitumor Activity Assessment In a study involving human cancer cell lines, the compound exhibited IC50_{50} values below 20 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
Mechanistic Study Investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate

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